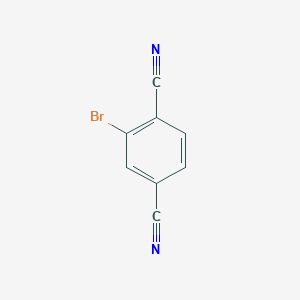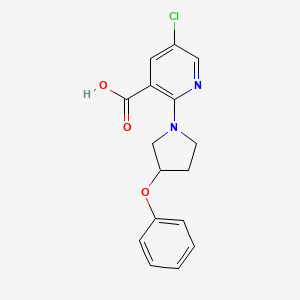
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro substituent at the 5-position, a phenoxy group attached to a pyrrolidine ring at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a derivative of nicotinic acid, which is known for its various biological activities.
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized using various boron reagents.
Suzuki–Miyaura Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Final Functionalization:
Analyse Chemischer Reaktionen
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in various coupling reactions to form new carbon–carbon bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 3-position.
Isonicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 4-position.
Picolinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxy group and pyrrolidine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15ClN2O3 |
|---|---|
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
5-chloro-2-(3-phenoxypyrrolidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-8-14(16(20)21)15(18-9-11)19-7-6-13(10-19)22-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,20,21) |
InChI-Schlüssel |
RKBNKCCKUVKIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1OC2=CC=CC=C2)C3=C(C=C(C=N3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


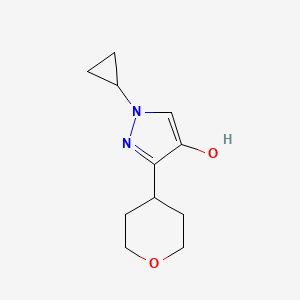
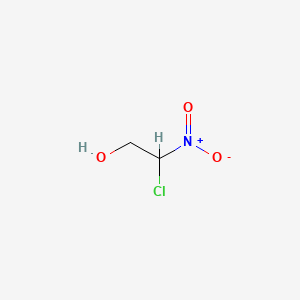
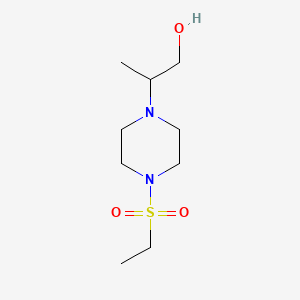
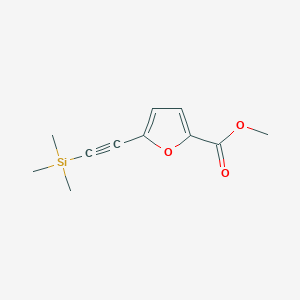
![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
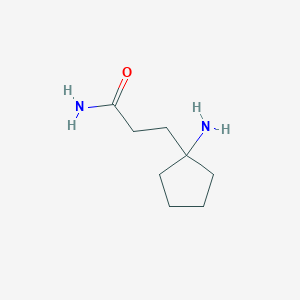
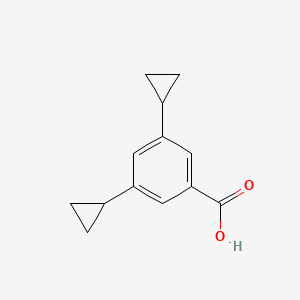
![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)

![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
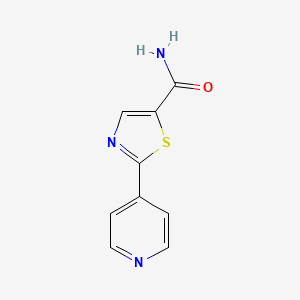
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
